molecular formula C18H19N5O2 B2535722 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide CAS No. 2034340-69-5

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide

Cat. No.: B2535722
CAS No.: 2034340-69-5
M. Wt: 337.383
InChI Key: TURQAGLSHWULEU-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a complex organic compound that features a quinazolinone core and a pyrazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core and pyrazolopyridine moiety can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is unique due to its combination of a quinazolinone core and a pyrazolopyridine moiety. This structural feature allows it to interact with a broader range of molecular targets compared to similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-17(19-9-13-10-21-23-8-4-3-7-16(13)23)11-22-12-20-15-6-2-1-5-14(15)18(22)25/h1-2,5-6,10,12H,3-4,7-9,11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURQAGLSHWULEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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